molecular formula C7H9ClN2O B1163934 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 207557-30-5

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B1163934
CAS No.: 207557-30-5
InChI Key:
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Properties

CAS No.

207557-30-5

Molecular Formula

C7H9ClN2O

Appearance

Powder

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?

A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].

Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].

Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].

Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?

A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].

Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].

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